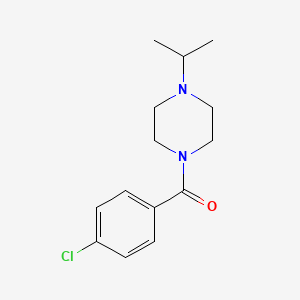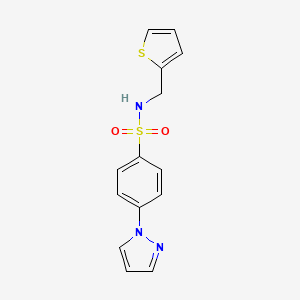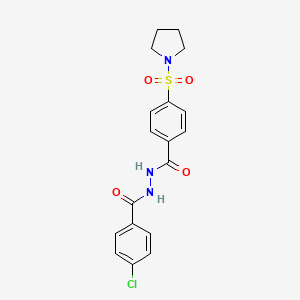
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. However, JWH-018 also has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. In
Mecanismo De Acción
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This results in the activation of signaling pathways that lead to a variety of physiological effects. These effects can include altered pain sensation, changes in mood, and altered appetite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase pain sensitivity, alter locomotor activity, and decrease body temperature. In human studies, this compound has been shown to alter mood and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoid receptor activation. However, this compound also has several limitations. It is a synthetic compound, which means that its effects may not be representative of those of naturally occurring cannabinoids. Additionally, this compound has potential for abuse, which may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research involving 5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new synthetic cannabinoids with improved specificity and potency for the CB1 receptor. Additionally, research is needed to better understand the long-term effects of this compound use, both in terms of its effects on the brain and on other physiological processes. Finally, research is needed to explore the potential therapeutic applications of this compound and other synthetic cannabinoids, particularly in the areas of pain management and mood regulation.
Métodos De Síntesis
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 4-methylcyclohexanone with hydroxylamine, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. Both methods involve the use of hazardous chemicals and require careful handling and safety precautions.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has potential applications in scientific research due to its ability to bind to cannabinoid receptors in the brain. These receptors are involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By binding to these receptors, this compound can be used to study the effects of cannabinoid receptor activation on these processes.
Propiedades
IUPAC Name |
5-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-3-5-10(6-4-8)13-12(16)11-7-9(2)14-15-11/h7-8,10H,3-6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWROJIDXGXMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)


![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)


![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)


